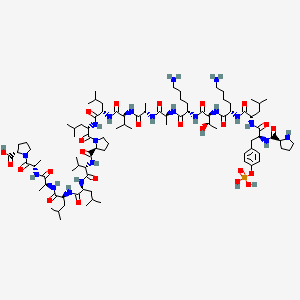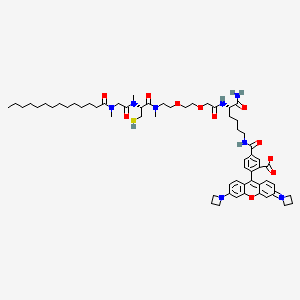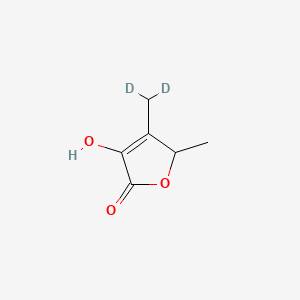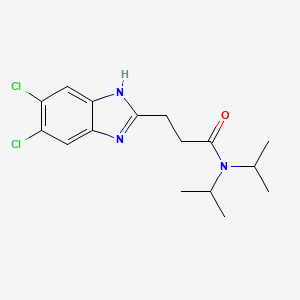![molecular formula C14H10O6 B12369255 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is a hydroxylated derivative of benzo[c]chromen-6-one. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzo[c]chromen-6-one core with four hydroxyl groups and a methyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one typically involves the hydroxylation of a benzo[c]chromen-6-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[c]chromen-6-one derivatives.
Substitution: Formation of halogenated or alkylated benzo[c]chromen-6-one derivatives.
Aplicaciones Científicas De Investigación
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Acts as a fluorescent probe for detecting metal ions, such as iron (III), in biological samples.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Metal Ion Binding: The hydroxyl groups facilitate binding to metal ions, making it an effective fluorescent sensor for iron (III) ions.
Enzyme Inhibition: The compound can inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides.
Neuroprotection: Its neuroprotective effects are attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but lacks the methyl group at position 1.
3-Hydroxy-6H-benzo[c]chromen-6-one: Lacks the hydroxyl groups at positions 7, 8, and 9.
Uniqueness
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to act as a selective fluorescent sensor for iron (III) ions and its potential neuroprotective effects set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H10O6 |
|---|---|
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
3,7,8,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-6(15)3-9-10(5)7-4-8(16)12(17)13(18)11(7)14(19)20-9/h2-4,15-18H,1H3 |
Clave InChI |
RXMRZEAEDPSQPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C3=CC(=C(C(=C3C(=O)O2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)


![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)








